1,4-Anhydro-d-mannitol

説明

Contextualization within Anhydrohexitol Research

Anhydrohexitols are a class of compounds derived from hexitols (six-carbon sugar alcohols) through intramolecular dehydration, resulting in the formation of one or more ether bridges. The position of this intramolecular ether linkage gives rise to various isomers, such as 1,5-anhydrohexitols and 1,4-anhydrohexitols, each with unique stereochemistry and reactivity.

The study of anhydrohexitols is a significant area of carbohydrate chemistry. These compounds serve as versatile chiral building blocks in the synthesis of complex organic molecules. For instance, the direct dehydration of D-mannitol can lead to different anhydro-D-mannitols depending on the reaction conditions, such as the reaction time with concentrated hydrochloric acid. datapdf.com While a 24-hour reaction primarily yields 1,4-anhydro-D-mannitol, extending the reaction to 48 hours favors the formation of 1,5-anhydro-D-mannitol (B15279). datapdf.com

The synthesis of anhydrohexitol derivatives, such as the bis-phosphorylated derivatives of 1,4:3,6-dianhydro-D-mannitol, further highlights the chemical versatility of this class of compounds. The steric and electronic properties of these derivatives can be fine-tuned by modifying the functional groups attached to the anhydrohexitol core.

Significance as a Research Intermediate

The utility of this compound as a research intermediate stems from its inherent chirality and the presence of multiple hydroxyl groups that can be selectively functionalized. This makes it a valuable precursor in the synthesis of a wide range of organic compounds.

One of the key applications of this compound is in the production of polymers. biosynth.com Its polyol nature allows it to be incorporated into polyester (B1180765) or polyurethane chains, imparting specific properties to the resulting materials. Furthermore, its high water solubility and low toxicity make it an attractive candidate for use in cosmeceutical formulations. biosynth.com

In the realm of biomedical research, this compound has been identified as a carbohydrate metabolism regulator. guidechem.comscbt.com It has been shown to inhibit gluconeogenesis from lactate (B86563) and pyruvate (B1213749), as well as from substrates that enter the gluconeogenic pathway as triose phosphate (B84403). guidechem.com This inhibitory action on key metabolic pathways underscores its potential as a tool for studying carbohydrate metabolism and related disorders.

The synthesis of novel bioactive molecules often utilizes chiral synthons derived from readily available natural products. Carbohydrates, including D-mannitol and its derivatives, are a prime source of such chiral building blocks. nih.gov The fixed stereochemistry of this compound makes it an excellent starting material for the enantioselective synthesis of complex targets. For example, anhydrohexitol scaffolds have been employed in the development of inhibitors for enzymes such as Leucyl-tRNA synthetase, a validated target for antimicrobial drug development. nih.govresearchgate.net

Table 2: Research Applications of this compound and Related Anhydrohexitols

| Application Area | Specific Use/Finding | Related Anhydrohexitol | Source |

|---|---|---|---|

| Polymer Chemistry | Intermediate in the production of polymers. | This compound | biosynth.com |

| Cosmeceuticals | Potential agent due to high water solubility and low toxicity. | This compound | biosynth.com |

| Biochemical Research | Inhibitor of gluconeogenesis; carbohydrate metabolism regulator. | This compound | guidechem.comscbt.com |

| Drug Discovery | Scaffold for the synthesis of Leucyl-tRNA synthetase inhibitors. | 1,5-Anhydrohexitols | nih.govresearchgate.net |

| Organic Synthesis | Starting material for the synthesis of other anhydrohexitols. | D-mannitol (precursor) | datapdf.com |

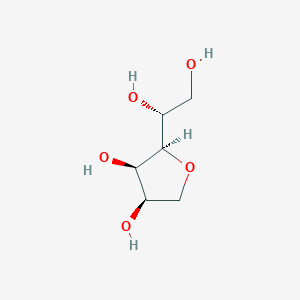

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Anhydro D Mannitol

Established Synthetic Pathways from D-Mannitol

The primary route to 1,4-Anhydro-D-mannitol involves the intramolecular dehydration of its parent molecule, D-mannitol. This process can be achieved through several methods, each with distinct conditions and outcomes.

Intramolecular Dehydration Approaches

Intramolecular dehydration is the key step in forming the anhydro bridge that characterizes this compound. This can be induced under different conditions, including high-temperature water systems and with the aid of acid catalysts.

In the absence of any acid catalysts, the intramolecular dehydration of D-mannitol can be accomplished using high-temperature liquid water. rsc.org This method represents a more environmentally benign approach to the synthesis. Studies have shown that when D-mannitol is subjected to these conditions, it primarily yields two major products from monomolecular dehydration: 2,5-Anhydro-D-mannitol (B43424) and this compound. rsc.org This is in contrast to the dehydration of sorbitol under similar conditions, which mainly produces 1,4-anhydrosorbitol. rsc.org The behavior of mannitol (B672) in high-temperature water highlights a distinct reaction pathway compared to its stereoisomer, sorbitol. rsc.org

| Reactant | Conditions | Major Products |

| D-Mannitol | High-Temperature Liquid Water (Catalyst-Free) | 2,5-Anhydro-D-mannitol, this compound rsc.org |

| Sorbitol | High-Temperature Liquid Water (Catalyst-Free) | 1,4-Anhydrosorbitol rsc.org |

The use of acid catalysts is a well-established method for promoting the dehydration of alditols like D-mannitol. researchgate.net Various acids can be employed to facilitate this reaction, leading to the formation of anhydro sugars. Research into the acid-catalyzed dehydration of D-mannitol has been a subject of interest, with analyses of the reaction products often carried out using techniques like gas chromatography and mass spectrometry. The specific conditions, including the type of acid catalyst and reaction temperature, can influence the yield and the profile of the resulting anhydro mannitol isomers. researchgate.net For instance, solid acid catalysts are noted for their large specific surface area and controllable acidity, making them a focus of research in this area. researchgate.net

Stereochemical Considerations in Synthetic Routes

The stereochemistry of D-mannitol plays a crucial role in the formation of its anhydro derivatives. The specific arrangement of hydroxyl groups on the carbon chain dictates the feasibility and outcome of the intramolecular cyclization. The formation of the 1,4-anhydro ring is a direct consequence of the spatial relationship between the hydroxyl groups at the C1 and C4 positions of the D-mannitol molecule.

Derivatization Strategies and Functional Group Transformations

Once synthesized, this compound can undergo further chemical modifications. These derivatization strategies allow for the introduction of new functional groups, leading to a diverse range of related compounds with potentially new properties and applications.

Oxidation Reactions

The hydroxyl groups present on the this compound ring are susceptible to oxidation. The oxidation of sugar alcohols, including D-mannitol itself, has been studied using various oxidizing agents. For example, the kinetics of the oxidation of D-mannitol by periodate (B1199274) in an aqueous alkaline medium have been investigated. researchgate.net Such studies provide insights into the reaction mechanisms and the types of products that can be formed, which may include various aldehydes, ketones, or carboxylic acids depending on the reaction conditions and the strength of the oxidizing agent. researchgate.net

Reduction Reactions

The reduction of this compound itself is not extensively documented in readily available literature. Research has more commonly focused on the reduction of its parent molecule, D-mannitol, or its derivatives. For instance, the synthesis of 1,4-dideoxy-1,4-imino-D-mannitol, a potent α-mannosidase inhibitor, involves multiple steps starting from benzyl (B1604629) α-D-mannopyranoside, rather than a direct reduction of an anhydro-mannitol intermediate. rsc.org The chemistry of anhydro sugars is more typically characterized by ring-opening reactions or substitutions at the hydroxyl groups rather than reduction of the tetrahydrofuran (B95107) ring, which is generally stable under common reducing conditions.

Substitution Reactions

The hydroxyl groups of this compound offer sites for various substitution reactions, typically after conversion into better leaving groups, such as sulfonate esters (tosylates or mesylates). While direct examples on this compound are sparse, the reactivity can be inferred from analogous anhydro sugar systems.

For example, the primary hydroxyl groups are generally more reactive towards substitution than the secondary ones. In a related compound, 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, the tosyl group is located at a primary position, indicating selective activation is feasible. nih.gov Once activated, these sulfonate esters are excellent substrates for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, such as halides, azides, or thiols, often with inversion of configuration. The reaction of 1,4:3,6-dianhydrohexitol ditosylates with iodide ions, for instance, proceeds via nucleophilic substitution, demonstrating the utility of this pathway. acs.org Such reactions on a selectively tosylated this compound would provide access to a diverse array of functionalized derivatives.

Protecting Group Chemistry and Migrations

The selective protection and deprotection of the four hydroxyl groups of this compound are crucial for its use as a synthetic intermediate. Acetal formation, particularly with acetone (B3395972) (to form isopropylidene acetals) or benzaldehyde (B42025) (to form benzylidene acetals), is a common strategy for protecting diol functionalities in sugar alcohols.

A noteworthy phenomenon in the chemistry of this compound is the migration of protecting groups. A specific study on 2,3-O-benzylidene-1,4-anhydro-D-mannitol has documented the migration of the benzylidene group. acs.org Such migrations are often acid-catalyzed and can occur between vicinal diol pairs, leading to a mixture of isomers. This highlights the need for careful control of reaction conditions during the synthesis and manipulation of protected this compound derivatives.

The table below summarizes common protecting groups used for the parent D-mannitol, which are indicative of strategies applicable to the anhydro form.

| Protecting Group | Reagents and Conditions | Target Diols | Reference |

| Isopropylidene | Acetone, Zinc Chloride | 1,2- and 5,6- (on Mannitol) | unimi.it |

| Isopropylidene | 2,2-Dimethoxypropane, Aquivion-H, DMF | 1,2- and 5,6- (on Mannitol) | unimi.it |

| Benzylidene | Benzaldehyde, conc. H₂SO₄ | 1,3- and 4,6- (on Mannitol) | nih.gov |

Exploration of Click Chemistry for Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and highly efficient method for the functionalization of molecules like this compound. nih.govrsc.orgrsc.org This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized one. nih.govunizar.es

To apply this chemistry, this compound must first be derivatized to contain either an azide (B81097) or an alkyne group. A common strategy involves:

Activation of a Hydroxyl Group: A primary hydroxyl group (at C6) can be selectively converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution: The activated group can then be displaced by sodium azide (NaN₃) to introduce the azide functionality. This SN2 reaction typically proceeds with high efficiency.

Click Reaction: The resulting azido-derivative of this compound can then be "clicked" onto any molecule containing a terminal alkyne, using a copper(I) catalyst, to form a 1,4-disubstituted triazole conjugate.

Alternatively, an alkyne handle can be introduced, for instance, by etherification of a hydroxyl group with a propargyl halide. This alkyne-modified this compound is then ready for reaction with an azide-containing molecule. This methodology opens a pathway to attach a wide variety of moieties, such as fluorophores, polymers, or biomolecules, to the anhydro-mannitol scaffold.

Conversion to Dianhydro-D-Mannitol (Isomannide)

The dehydration of D-mannitol can lead to the formation of dianhydro-D-mannitol, also known as isomannide (B1205973). This process occurs in two sequential dehydration steps, with this compound (also called 1,4-mannitan) being the key intermediate.

Reaction Pathways and Kinetic Analysis

The conversion of D-mannitol to isomannide is typically performed under acidic conditions or in high-temperature water. rsc.orgresearchgate.net The reaction proceeds through a defined pathway where the first intramolecular dehydration of D-mannitol yields monoanhydro species, primarily this compound and 2,5-Anhydro-D-mannitol. researchgate.net The second dehydration step involves the cyclization of this compound to form the fused furan (B31954) ring system of isomannide (1,4:3,6-dianhydro-D-mannitol).

Kinetic studies of the dehydration of D-mannitol in high-temperature liquid water (without added acid catalysts) have elucidated the rate constants for these transformations. researchgate.net The formation of this compound is a major initial pathway. This intermediate then undergoes a subsequent, slower cyclization to yield isomannide.

The table below presents the kinetic model for the dehydration of mannitol in high-temperature water. researchgate.net

| Reaction Step | Description | Rate Equation |

| Step 1 | D-Mannitol → this compound | d[1,4-AHM]/dt = k_1M * [Mannitol] |

| Step 2 | D-Mannitol → 2,5-Anhydro-D-mannitol | d[2,5-AHM]/dt = k_2M * [Mannitol] |

| Step 3 | This compound → Isomannide | d[Isomannide]/dt = k_4M * [1,4-AHM] |

Table based on the reaction scheme proposed for mannitol dehydration in high-temperature water. k_xM represents the rate constant for each respective reaction pathway. researchgate.net

The analysis shows that 2,5-Anhydromannitol and 1,4-Anhydromannitol are the major products from the initial monomolecular dehydration of mannitol. rsc.orgresearchgate.net The subsequent conversion of the 1,4-anhydro intermediate to isomannide is a key step in producing this valuable bio-based platform chemical.

Biological and Biomedical Research Applications of 1,4 Anhydro D Mannitol and Its Analogs

Investigations into Carbohydrate Metabolism Regulation

1,4-Anhydro-D-mannitol is recognized as a regulator of carbohydrate metabolism. echemi.comscbt.com Its structural analog, 2,5-Anhydro-D-mannitol (B43424), has been extensively studied for its profound effects on key metabolic pathways.

Inhibition of Gluconeogenesis

This compound has been shown to inhibit gluconeogenesis from lactate (B86563) plus pyruvate (B1213749) and from substrates that enter the gluconeogenic pathway as triose phosphate (B84403). echemi.com The analog, 2,5-Anhydro-D-mannitol, a fructose (B13574) analog, effectively inhibits gluconeogenesis in hepatocytes isolated from fasted rats. pnas.org This inhibition is observed with various substrates, including lactate, pyruvate, glycerol, and dihydroxyacetone. pnas.orgnih.gov

The mechanism of inhibition involves the phosphorylation of 2,5-Anhydro-D-mannitol to its 1-phosphate and subsequently to its 1,6-bisphosphate form. nih.gov These phosphorylated metabolites interfere with key gluconeogenic and glycolytic enzymes. nih.gov For instance, 2,5-Anhydro-D-mannitol 1,6-bisphosphate inhibits fructose-1,6-bisphosphatase, a crucial enzyme in the gluconeogenic pathway. nih.gov Studies in rats have shown that administration of 2,5-Anhydro-D-mannitol leads to a significant decrease in blood glucose levels in various models, including fasting and diabetic mice. nih.gov

Table 1: Effect of 2,5-Anhydro-D-mannitol on Blood Glucose in Animal Models

| Animal Model | Dosage of 2,5-Anhydro-D-mannitol (mg/kg) | Percentage Decrease in Blood Glucose | Reference |

|---|---|---|---|

| Fasting Mice | 100-200 | 17-58% | nih.gov |

| Fasting Rats | 100-200 | 17-58% | nih.gov |

| Streptozotocin-diabetic Mice | 100-200 | 17-58% | nih.gov |

| Genetically diabetic db/db Mice | 100-200 | 17-58% | nih.gov |

Effects on Cellular Energetics and Oxygen Consumption (via analogs)

The fructose analog 2,5-Anhydro-D-mannitol has been demonstrated to impact cellular energetics, primarily by reducing ATP content in the liver. nih.gov This effect is a consequence of the trapping of inorganic phosphate during its phosphorylation. nih.gov The reduction in hepatic ATP levels is a key mechanism by which 2,5-Anhydro-D-mannitol stimulates food intake in rats. nih.gov

Furthermore, 2,5-Anhydro-D-mannitol affects cellular oxygen consumption. In isolated hepatocytes from rats fed a high-carbohydrate diet, 2,5-Anhydro-D-mannitol significantly reduces the rate of oxygen consumption. physiology.org This effect is less pronounced in hepatocytes from rats on a high-fat diet, suggesting a dependence on the metabolic state of the cells. nih.govphysiology.org Higher concentrations of 2,5-Anhydro-D-mannitol (≥0.5 mM) can cause a substantial decrease in the cellular content of ATP. nih.gov

Table 2: Effect of 2,5-Anhydro-D-mannitol on Oxygen Consumption in Rat Hepatocytes

| Substrate | Diet | Effect of 2,5-Anhydro-D-mannitol on Oxygen Consumption | Reference |

|---|---|---|---|

| 5 mM Glucose | High-Carbohydrate/Low-Fat | Significant decrease | physiology.org |

| 5 mM Glucose | High-Fat/Low-Carbohydrate | No significant decrease | physiology.org |

| 1 mM Oleate | High-Carbohydrate/Low-Fat & High-Fat/Low-Carbohydrate | Significant decrease | physiology.org |

Interactions with Glycolytic Pathways (via analogs)

2,5-Anhydro-D-mannitol and its phosphorylated derivatives interact with several enzymes in the glycolytic pathway. In isolated rat hepatocytes, it inhibits glycolysis when cells are metabolizing high concentrations of glucose. pnas.org This inhibition is associated with a decrease in the cellular levels of fructose-6-phosphate (B1210287) and a more significant reduction in fructose-1,6-bisphosphate. nih.gov

The phosphorylated forms of 2,5-Anhydro-D-mannitol play a dual role. 2,5-Anhydro-D-mannitol 1-phosphate inhibits phosphoglucomutase. nih.gov In contrast, 2,5-Anhydro-D-mannitol 1,6-bisphosphate acts as an activator of pyruvate kinase, a key regulatory enzyme in glycolysis. nih.govmedchemexpress.com In Ehrlich ascites tumor cells, low concentrations of 2,5-Anhydro-D-mannitol indicate an inhibition at the level of phosphofructokinase-1. nih.gov

Therapeutic Utility and Precursor Development

The unique chemical structure and biological activities of this compound and its analogs have made them valuable scaffolds in the development of novel therapeutic agents and drug delivery systems.

Synthesis of Nucleoside Analogues for Antiviral and Anticancer Research

While direct synthesis from this compound is not extensively documented, the broader class of anhydro-sugars, including derivatives of D-mannitol, serve as important precursors for the synthesis of nucleoside analogues with potential antiviral and anticancer properties. mcgill.canih.gov For instance, 1,4:3,6-dianhydro-D-glucitol, which can be prepared from D-glucitol (a reduction product of mannose), has been used as a precursor for novel isomeric nucleosides. researchgate.net The synthesis of conformationally locked isonucleosides, such as 2'-deoxy-2'-nucleobase-5'-deoxy-1',4':3',6'-dianhydro-D-mannitol, has also been reported, starting from D-glucose. researchgate.net These constrained analogues are of interest in antiviral and anticancer research due to their potential to interact with key cellular enzymes with high specificity. The synthesis of various nucleoside analogues often involves the cyclization of acyclic precursors derived from sugars like D-mannitol. mcgill.ca

Role in Advanced Drug Delivery Systems

The analog 2,5-Anhydro-D-mannitol has shown promise in the development of targeted drug delivery systems, particularly for cancer therapy. mdpi.com This is based on the observation that the fructose-specific transporter GLUT5 is overexpressed in various cancer cells. mdpi.com By conjugating a cytotoxic agent, such as chlorambucil (B1668637), to 2,5-Anhydro-D-mannitol, it is possible to selectively deliver the drug to cancer cells that exhibit high levels of GLUT5 expression. mdpi.com This targeted approach aims to increase the efficacy of the anticancer drug while minimizing its toxicity to normal cells. mdpi.com The feasibility of this strategy is dependent on the hydrophilicity and size of the drug conjugate, as these factors influence its transport through the GLUT5 transporter. mdpi.com

### 3.2.2.1. Enhancement of Drug Solubility and Bioavailability

This compound is noted for its high water solubility. ku.dkbiosynth.com While its direct use as a solubilizing agent for poorly soluble drugs is not extensively detailed in current research, its parent compound, D-mannitol, is widely used in pharmaceutical formulations to enhance the dissolution of drugs. mdpi.comnih.gov For instance, D-mannitol, when used as a carrier in solid dispersions, can increase the dissolution rate of drugs like ibuprofen (B1674241) and improve the bioavailability of buspirone (B1668070) hydrochloride by forming pores in the dosage matrix, which enhances wettability and water uptake. mdpi.comnih.gov

Analogs of this compound have been specifically designed for high aqueous solubility to improve their therapeutic potential. A notable example is 1,4-anhydro-4-seleno-D-talitol (SeTal), a selenosugar analog developed to have infinite water solubility. rsc.orgresearchgate.net This characteristic is crucial for its development as a therapeutic agent, particularly for topical applications. rsc.orgresearchgate.net Similarly, the use of 5% carboxymethyl cellulose (B213188) is reported to enhance the bioavailability of 2,5-anhydro-D-mannitol for oral gavage administration.

### 3.2.2.2. Transporter-Mediated Targeted Delivery (e.g., via GLUT5 targeting derivatives)

A significant area of biomedical research involves using analogs of this compound for the targeted delivery of therapeutic and imaging agents to specific cells. This strategy primarily leverages the structural similarity of these analogs to fructose, allowing them to be recognized and transported by the fructose-specific glucose transporter 5 (GLUT5). Since many cancer cells overexpress GLUT5, this transporter serves as a valuable target for cancer-specific therapies.

The analog 2,5-anhydro-D-mannitol has been a cornerstone of this research. It functions as a fructose mimic and can be conjugated to other molecules to facilitate their entry into GLUT5-expressing cells. A key proof-of-concept study demonstrated that conjugating 2,5-anhydro-D-mannitol to the anticancer drug chlorambucil resulted in a compound that exhibited selective cytotoxicity toward GLUT5-positive breast cancer cells over normal breast cells. nih.gov However, research also indicates that the effectiveness of this targeted delivery is sensitive to the physicochemical properties of the conjugate; increased size and hydrophobicity can diminish uptake by GLUT5, highlighting the need for careful design of these drug conjugates.

In addition to drug delivery, this targeting strategy has been successfully employed for developing imaging probes. Fluorescently labeled glycoconjugates, such as those linking 2,5-anhydro-D-mannitol with coumarin-based fluorophores, have shown high specificity and affinity for GLUT5. nih.gov These probes allow for the direct analysis of GLUT5 activity in living cells and can differentiate between cells with high and low GLUT5 expression. nih.gov

| Analog/Conjugate | Target Transporter | Application | Key Finding | Citations |

|---|---|---|---|---|

| 2,5-Anhydro-D-mannitol-chlorambucil conjugate | GLUT5 | Targeted cancer therapy | Induces selective cytotoxicity in GLUT5-positive breast cancer cells. | nih.gov |

| 2,5-Anhydro-D-mannitol-coumarin conjugates | GLUT5 | Cellular imaging | Act as fluorescent probes to specifically monitor GLUT5 transport activity. | nih.gov |

| C-3 modified 2,5-Anhydro-D-mannitol derivatives | GLUT5 | Targeted drug delivery | Modifications at the C-3 position can enhance binding to GLUT5 and inhibit fructose uptake. |

### 3.2.3. Potential Applications in Tissue Engineering

Analogs of this compound are emerging as promising molecules in the field of tissue engineering, primarily due to their biocompatibility and ability to promote tissue repair. The selenium-containing analog, 1,4-anhydro-4-seleno-D-talitol (SeTal) , has demonstrated significant potential in this area. rsc.orgresearchgate.net Research has shown that SeTal can accelerate the repair of skin tissue and promote wound healing in various animal models. rsc.orgresearchgate.net

The therapeutic effects of SeTal are attributed to its potent antioxidant properties and its ability to prevent endothelial dysfunction induced by high glucose levels, which is particularly relevant for healing diabetic wounds. researchgate.net Its high water solubility further enhances its suitability for topical application in various skin repair scenarios. ku.dkrsc.orgresearchgate.netnih.gov While this compound itself has been mentioned as a potential intermediate for polymer production, which could theoretically be used for creating tissue scaffolds, the direct application of its analogs like SeTal in promoting tissue regeneration is more substantially documented. biosynth.comresearchgate.net

### 3.3. Biological Activity Mechanisms

### 3.3.1. Molecular Target Interactions

The biological activities of this compound and its analogs stem from their interactions with specific molecular targets, primarily enzymes and transporter proteins involved in carbohydrate metabolism and transport.

A key analog, 2,5-anhydro-D-mannitol , functions as a competitive inhibitor of fructose uptake by targeting the GLUT5 transporter . This interaction is foundational to its use in targeted drug delivery to cancer cells. In the liver, it is phosphorylated to form intermediates like 1-phosphate and 1,6-bisphosphate, which disrupt key metabolic enzymes. These phosphorylated forms inhibit glycogen phosphorylase and phosphoglucomutase , thereby blocking gluconeogenesis and glycogenolysis.

The bisphosphorylated analog, 2,5-anhydro-D-mannitol-1,6-BP , is a potent allosteric activator of human liver pyruvate kinase , binding with an affinity similar to the natural activator, fructose-1,6-bisphosphate. Another analog, 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) , acts as a competitive inhibitor of various α-mannosidases , including jack bean α-mannosidase and rat liver processing mannosidase I, which are involved in glycoprotein (B1211001) processing. nih.gov

| Compound/Analog | Molecular Target | Mechanism of Interaction | Citations |

|---|---|---|---|

| 2,5-Anhydro-D-mannitol | GLUT5 Transporter | Competitive inhibition of fructose uptake. | |

| 2,5-Anhydro-D-mannitol (phosphorylated) | Glycogen Phosphorylase, Phosphoglucomutase | Inhibition of enzymatic activity, disrupting gluconeogenesis. | |

| 2,5-Anhydro-D-mannitol-1,6-BP | Human Liver Pyruvate Kinase | Allosteric activation. | |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | α-Mannosidases | Competitive inhibition. | nih.gov |

### 3.3.2. Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonding plays a critical role in the molecular recognition and binding specificity of this compound analogs to their protein targets, particularly hexose (B10828440) transporters. Studies on structurally modified D-fructose analogs have demonstrated the importance of specific hydrogen bonding interactions in the binding process to GLUT transporters.

For analogs of 2,5-anhydro-D-mannitol, the presence of a hydrogen bond donor group at the C-3 position is essential for effective binding to the GLUT5 transporter and subsequent transport into tumor cells. This specific interaction is a key determinant of the molecule's ability to selectively target GLUT5. Interestingly, modifying this position to feature a group that can only function as a hydrogen bond acceptor results in a switch of selectivity. Instead of binding to GLUT5, the analog is then preferentially recognized by the GLUT1 transporter. This highlights how subtle changes in hydrogen bonding capability can dramatically alter the molecular recognition and redirect the specificity of these sugar mimics from one transporter to another.

### 3.4. Other Biological Activities and Analog Studies

Beyond the applications already described, this compound and its analogs exhibit a range of other biological activities that are the subject of ongoing research. The parent compound, this compound, is described as a carbohydrate metabolism regulator that has been shown to inhibit gluconeogenesis from substrates like lactate and pyruvate. scbt.comchemicalbook.com

Several analogs have been synthesized and studied for their unique properties:

2,5-Anhydro-D-mannitol : This fructose analog is widely studied for its ability to inhibit hepatic gluconeogenesis and glycogenolysis. This effect is mediated by its phosphorylation in the liver, which leads to a decrease in available ATP.

1,4-Dideoxy-1,4-imino-D-mannitol (DIM) : This iminosugar analog is a potent inhibitor of α-mannosidases and interferes with the normal processing of glycoproteins in cell culture. nih.gov By preventing the trimming of mannose residues, it causes an accumulation of high-mannose oligosaccharide chains on newly synthesized glycoproteins. nih.gov

1,4-anhydro-4-seleno-D-talitol (SeTal) : This selenium-containing analog is a powerful antioxidant. researchgate.net It has been shown to be an effective scavenger of biologically significant oxidants and can prevent high-glucose-induced endothelial dysfunction in mouse aorta, suggesting a protective role in diabetic complications. researchgate.net

C-3 Modified 2,5-Anhydro-D-mannitol Analogs : A variety of derivatives with modifications at the C-3 position, such as sulfonamides and thioureas, have been synthesized. These modifications are intended to enhance binding affinity and selectivity for the GLUT5 transporter, with some derivatives showing significant inhibition of fructose uptake in GLUT5-expressing cells.

Other Biological Activities and Analog Studies

Research into Anti-Aging Potential (via analogs)

Recent advancements in high-throughput screening have identified an analog of this compound, namely 2,5-Anhydro-D-mannitol (2,5-AM) , as a novel compound with significant anti-aging properties. nih.govresearchgate.net This discovery was made using a novel quantitative method for measuring the chronological lifespan (CLS) of yeast, a well-established model for studying cellular aging in post-mitotic human cells. nih.gov

The screening method, which utilizes propidium (B1200493) iodide for fluorescence-based cell survival readings, identified 2,5-Anhydro-D-mannitol as a compound that extends the chronological lifespan of the yeast Saccharomyces cerevisiae. nih.govresearchgate.net The anti-aging effects of 2,5-AM were validated using traditional outgrowth methods, and it was noted that other tested sugar analogs did not produce a similar life-extending effect. nih.gov The research suggests that 2,5-Anhydro-D-mannitol could be used alone or in combination with other interventions to delay aging processes. nih.gov

Further studies have also validated the anti-aging effects of 2,5-Anhydro-D-mannitol in human cells, highlighting its potential as a geroprotective agent. researchgate.net This positions the compound as a promising candidate for further research into therapies targeting age-related diseases. researchgate.net

| Parameter | Description |

|---|---|

| Model Organism | Saccharomyces cerevisiae (prototrophic strain CEN.PK113-7D) |

| Methodology | Propidium Iodide (PI) fluorescence-based high-throughput screening to measure cell survival over time. Cell growth measured by optical density (OD600nm). |

| Key Finding | 2,5-Anhydro-D-mannitol was identified as a compound that extends the chronological lifespan of the yeast. |

| Validation | The anti-aging activity was confirmed with traditional outgrowth methods. |

| Significance | Demonstrates the potential of 2,5-AM as a geroprotective agent, warranting further investigation for its effects on human cellular aging. |

Enzymatic Inhibition Studies (e.g., Glycosidase Inhibition with heteroanalogues)

Heteroanalogues of this compound, where the endocyclic oxygen atom is replaced by another heteroatom like nitrogen or sulfur, have been a significant focus of enzymatic inhibition studies. researchgate.netbeilstein-journals.org Nitrogen-containing analogs, known as iminosugars, are particularly potent inhibitors of glycosidases, which are enzymes involved in a wide range of crucial biological processes. beilstein-journals.orgnih.gov

1,4-dideoxy-1,4-imino-D-mannitol (DIM) , a pyrrolidine-based iminosugar that is structurally analogous to this compound, is a powerful inhibitor of several mannosidases. epo.org The inhibitory profile of DIM can be modulated through N-substitution. While N-substitution generally decreases its inhibitory activity against α-mannosidases, certain derivatives have shown significant inhibition of other glycosidases. nih.gov An extensive study involving 33 N-substituted DIM derivatives, including N-alkylated, N-alkenylated, and N-aralkylated forms, was conducted to systematically evaluate their glycosidase inhibition profiles. nih.gov This research provides a basis for designing more selective glycosidase inhibitors for potential therapeutic applications, such as antiviral and anticancer agents. epo.orgox.ac.uk

For instance, the N-butyl and N-benzyl derivatives of DIM are active mannosidase inhibitors, although less potent than other derivatives like the 6-fluoro-1,4-imino-1,4,6-trideoxy-D-mannitol. epo.org The development of selective inhibitors is crucial for targeting specific enzymes involved in diseases like cancer, diabetes, and viral infections. beilstein-journals.org

Sulfur-containing heteroanalogues have also been synthesized and evaluated. A sulfonium (B1226848) ion analog of 1,4-Anhydro-D-xylitol demonstrated inhibitory activity against barley-α-amylase and porcine pancreatic-α-amylase, whereas its corresponding nitrogen-containing ammonium (B1175870) ion analog showed no significant inhibition. researchgate.netresearchgate.net This highlights the importance of the specific heteroatom in defining the inhibitory activity and selectivity. researchgate.net

| Derivative Type | General Observation | Enzyme Target Examples |

|---|---|---|

| Unsubstituted DIM | Potent inhibitor of α-mannosidases. | α-Mannosidase |

| N-Alkylated DIMs | Activity against α-mannosidases is decreased, but some derivatives gain inhibitory activity against other glycosidases. | Various glycosidases (activity is dependent on alkyl chain length) |

| N-Alkenylated DIMs | Show varied inhibition profiles depending on the structure of the alkenyl group. | Various glycosidases |

| N-Hydroxyalkylated DIMs | Inhibition profile is influenced by the position and number of hydroxyl groups on the alkyl chain. | Various glycosidases |

| N-Aralkylated DIMs | The aromatic moiety can lead to different and sometimes enhanced inhibitory activities against specific enzymes. | Various glycosidases |

Material Science and Polymer Chemistry Applications

Enhancement of Thermal Stability in Biodegradable Polymers

Research into polyesters derived from renewable resources has demonstrated the effectiveness of this approach. Specifically, polyesters synthesized using 1,4:3,6-dianhydro-D-mannitol (DAM), a derivative of D-mannitol, exhibit excellent stability against thermal decomposition. kpi.ua Thermogravimetric analysis (TGA) of these materials confirms their high thermal resilience. Furthermore, differential scanning calorimetry (DSC) reveals that these polyesters possess high glass transition temperatures, often around 185°C, which is substantially higher than many conventional aliphatic polyesters. kpi.ua This elevated Tg makes them suitable for applications requiring dimensional stability at higher temperatures.

The branching of polymer chains using sugar alcohols like D-mannitol has also been shown to positively impact thermal stability. In studies on poly(adipic anhydride-co-mannitol adipate), an increase in the mannitol (B672) content led to a significant improvement in the maximum thermal degradation temperature (Tmax). mdpi.com This enhancement is attributed to the formation of a more complex, branched architecture that requires more energy to break down.

| Polymer System | Monomers | Thermal Property | Value |

| Furan-based Polyester (B1180765) | 2,5-Furandicarboxylic acid, 1,4:3,6-dianhydro-D-mannitol (DAM) | Glass Transition Temperature (Tg) | ~185°C kpi.ua |

| Branched Polyanhydride | Adipic Anhydride, D-Mannitol | Thermal Degradation (Tmax) | Increases with mannitol content mdpi.com |

Monomer Utilization for Polyester and Polycarbonate Synthesis

1,4-Anhydro-d-mannitol derivatives, primarily 1,4:3,6-dianhydro-D-mannitol (isomannide), serve as crucial bio-based diols for the synthesis of high-performance polyesters and polycarbonates. The presence of two reactive hydroxyl groups, combined with the molecule's thermal stability, makes it an ideal monomer for polycondensation reactions. kpi.ua

In polyester synthesis, dianhydrohexitols are reacted with dicarboxylic acids or their derivatives. For instance, high-molecular-weight polyesters have been successfully prepared through the polycondensation of 1,4:3,6-dianhydro-D-mannitol with diacids like 2,5-furandicarboxylic acid. kpi.ua These reactions yield polymers that are not only derived from renewable resources but also possess desirable thermal properties. kpi.ua

The synthesis of bio-based polycarbonates also utilizes these sugar-derived diols. Polycarbonates have been synthesized from 1,4:3,6-dianhydro-D-mannitol using various carbonyl sources. researchgate.net Melt polymerization with diphenyl carbonate is a common method that leads to hydroxy-functional poly(1,4:3,6-dianhydrohexitol carbonate)s. researchgate.net These resulting polycarbonates can be further functionalized and cross-linked, making them suitable for applications such as coatings. researchgate.net The rigid structure of the isomannide (B1205973) unit contributes to the high Tg of the resulting polycarbonates.

| Polymer Type | Monomer 1 | Monomer 2 | Synthesis Method |

| Polyester | 1,4:3,6-dianhydro-D-mannitol | 2,5-Furandicarboxylic acid | Solution Polycondensation kpi.ua |

| Polycarbonate | 1,4:3,6-dianhydro-D-mannitol | Diphenyl Carbonate | Melt Polymerization researchgate.net |

| Copolycarbonate | 1,4:3,6-dianhydro-D-mannitol | 1,3-Propanediol, Diphenyl Carbonate | Melt Polycondensation researchgate.net |

Development of Specialized Polymer Backbones

The unique structural characteristics of this compound derivatives are leveraged to create specialized polymer backbones with tailored properties. The rigid and chiral nature of the 1,4:3,6-dianhydrohexitol structure is of great interest for synthesizing polymers with high glass transition temperatures and specific optical properties. nih.gov

By incorporating these sugar-derived monomers, it is possible to move beyond simple linear polyesters and polycarbonates to develop more complex and functional polymer architectures. For example, diamines based on 1,4:3,6-dianhydrohexitols, including isomannide, have been used to prepare novel polyether-amides. academie-sciences.fr These polymers, synthesized by polycondensation with diacyl chlorides, exhibit distinct thermal behaviors based on the specific diacyl chloride used. The resulting polyether-amides can be amorphous with high glass transition temperatures or semi-crystalline with high melting temperatures, demonstrating the versatility of the isomannide building block in creating diverse and specialized polymer backbones. academie-sciences.fr

Furthermore, the specific stereochemistry of the hydroxyl groups in different dianhydrohexitol isomers (isomannide, isosorbide, and isoidide) influences their reactivity, allowing for fine-tuned control over the polymerization process and the final properties of the polymer. nih.gov This ability to create polymers with precisely controlled architectures opens up possibilities for advanced applications in materials science.

| Specialized Polymer | Monomer Derived from Mannitol | Co-monomer | Key Backbone Feature | Resulting Property |

| Polyether-amide | Diamine based on Isomannide | Isophthaloyl chloride | Rigid, Amorphous | High Glass Transition Temperature (Tg) academie-sciences.fr |

| Polyether-amide | Diamine based on Isomannide | Sebacoyl chloride | Semi-crystalline | High Melting Temperature (Tm) academie-sciences.fr |

| Polyester | 1,4:3,6-dianhydro-D-mannitol | 2,5-Furandicarboxylic acid | Rigid, Chiral | High Glass Transition Temperature (Tg) kpi.uanih.gov |

Advanced Analytical Methodologies for 1,4 Anhydro D Mannitol Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of 1,4-Anhydro-D-mannitol. hyphadiscovery.com Both ¹H and ¹³C NMR spectroscopy are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule.

In the acid-catalyzed dehydration of D-mannitol, ¹³C NMR spectroscopy has been instrumental in monitoring the reaction and identifying the resulting products, including this compound. scispace.com The chemical shifts observed in the ¹³C NMR spectrum provide a unique fingerprint of the compound, allowing for its unambiguous identification in complex reaction mixtures. scispace.com Standard NMR datasets for structural elucidation typically include ¹H, COSY, HSQC, and HMBC spectra, which reveal through-bond and through-space interactions between nuclei. hyphadiscovery.com For instance, the ¹H NMR spectrum of new methylene (B1212753) derivatives of this compound has been documented, contributing to the characterization of these novel compounds. acs.org

Table 1: Representative NMR Data for this compound Derivatives

| Derivative | Nucleus | Chemical Shift (ppm) / Coupling Constant (Hz) | Reference |

| 1-Deoxy-1-N,N-dimethylamino-4,5-O-isopropylidene-3,6-anhydro-D-mannitol | ¹³C | 24.82, 26.28, 45.90, 63.46, 65.14, 73.36, 80.72, 80.93, 84.68, 112.28 | lookchemmall.com |

| 1-Deoxy-1-N,N-di(n-butyl)amino-4,5-O-isopropylidene-3,6-anhydro-D-mannitol | ¹³C | 14.47, 20.93, 24.82, 26.29, 29.62, 54.17, 58.73, 64.44, 73.44, 80.73, 81.00, 85.24, 112.29 | lookchemmall.com |

| C-3 Modified 2,5-Anhydro-D-mannitol (B43424) Analog | ¹³C | 172.5,165.3 (d, J = 249.3 Hz), 151.1,130.4 (d, J = 8.6 Hz), 129.5 (d, J = 3.2 Hz), 116.8 (d, J = 22.3 Hz), 85.7, 84.2, 77.0, 73.8, 63.7, 63.0, 58.9 | nih.gov |

This table is for illustrative purposes and showcases the type of data obtained from NMR studies on derivatives of anhydro-mannitol.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It is often coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for enhanced analytical power.

In GC-MS analysis, this compound has been identified in various samples, including fountain pen inks and methanolic seed extracts of Majidea zanguebarica. nih.govresearchgate.netphytojournal.com The mass spectrum provides a fragmentation pattern that is characteristic of the molecule, aiding in its identification. For example, in the analysis of fountain pen inks, this compound was identified with a specific retention time and relative abundance. nih.gov Similarly, GC-MS analysis of a germinated maize flour variety identified this compound with a relative area of 3.49%. explorationpub.comexplorationpub.com

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been used to determine the exact mass of derivatives of 2,5-anhydro-D-mannitol, confirming their elemental formulas with high accuracy. nih.gov The use of tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation of selected ions. rsc.org

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound. labroots.com In studies of the intramolecular dehydration of D-mannitol, HPLC equipped with a refractive index detector (RID) and a UV-Vis detector has been employed to quantify the unreacted D-mannitol and the resulting liquid products, including this compound. rsc.orgrsc.orgresearchgate.net The identification of products is achieved by comparing their retention times with those of standard materials. rsc.orgrsc.org

For instance, in the dehydration of D-mannitol at 250°C for 35 hours, HPLC analysis revealed that 1,4-anhydromannitol was a major product with a yield of 25.5%. researchgate.net The United States Pharmacopoeia (USP) has also adopted an HPLC method for the analysis of mannitol (B672) and its related substances. glsciences.com

Table 2: HPLC Analysis of D-Mannitol Dehydration Products at 250°C

| Compound | Retention Time (min) | Yield (%) |

| D-Mannitol | - | 10.0 (unreacted) |

| 2,5-Anhydromannitol | - | 39.5 |

| 1,4-Anhydromannitol | - | 25.5 |

| 1,5-Anhydromannitol | - | 6.0 |

| Isomannide (B1205973) | - | 6.0 |

Data adapted from studies on the thermal dehydration of D-mannitol. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile derivatives of this compound. nih.govnih.gov Due to the low volatility of sugars and sugar alcohols, derivatization is often required to convert them into more volatile compounds suitable for GC analysis. ajrsp.com A common derivatization method is silylation. nih.govresearchgate.net

GC-MS has been successfully used to identify this compound in complex environmental and biological samples. nih.govresearchgate.net For example, a method involving extraction with a dichloromethane:methanol mixture, followed by silylation and GC-MS analysis, has proven effective for detecting various sugars, including this compound, in aerosol particles, soil, and sediment. nih.govresearchgate.net In a study on fountain pen inks, GC-MS analysis identified this compound at a retention time of 17.846 minutes. nih.gov A fast two-dimensional GC-MS method has also been developed for the analysis of anhydro-sugars, offering high accuracy and sensitivity. copernicus.org

Chiral Chromatography for Enantiomeric Purity Monitoring

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. While specific applications of chiral chromatography for the direct enantiomeric purity monitoring of this compound are not extensively detailed in the provided context, the principles of this technique are relevant. Chiral stationary phases (CSPs) are used in both HPLC and GC to achieve the separation of enantiomers. nii.ac.jpgoogle.com For example, HPLC analysis using a Chiralcel OD-H chiral column has been used to determine the enantiomeric excess of chiral alcohols synthesized using derivatives of isomannide, a related dianhydro-D-mannitol. lookchemmall.com This demonstrates the applicability of chiral chromatography for assessing the stereochemical purity of compounds structurally related to this compound. The separation of D and L enantiomers of related compounds like 1,4-anhydro-DL-galactitol can be achieved through chromatography and derivatization followed by fractional crystallization. google.com

Future Research Directions and Challenges

Elucidation of Precise Governing Mechanisms in Chemical Transformations

The intramolecular dehydration of D-mannitol can yield a variety of anhydro sugars, including 1,4-Anhydro-d-mannitol (also known as 1,4-mannitan), 1,5-anhydromannitol, 2,5-anhydromannitol, and isomannide (B1205973). researchgate.net However, the precise mechanisms governing these transformations, particularly in stoichiometric terms, are not yet fully understood and remain a key area for future research. researchgate.net

The dehydration process is complex and can be influenced by factors such as temperature and the presence of catalysts. For instance, the dehydration of mannitol (B672) can occur in high-temperature liquid water without the need for acid catalysts. researchgate.net Understanding the kinetics of these reactions, such as the rate constants for the formation of different anhydro isomers, is crucial for controlling the synthesis of this compound. researchgate.net Further research is needed to develop a comprehensive kinetic model that can predict the product distribution under various reaction conditions. This knowledge will be instrumental in designing more selective and efficient synthetic routes. researchgate.net

Comprehensive Understanding of Biological Activity and Metabolic Fate

This compound is recognized as a carbohydrate metabolism regulator. scbt.comguidechem.com It has been shown to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate sources like lactate (B86563) and pyruvate (B1213749). guidechem.com This inhibition also extends to substrates that enter the gluconeogenic pathway as triose phosphate (B84403). guidechem.com Some studies suggest that the reduction of mannose to this compound can be a result of metabolic activity by fermenting microorganisms. explorationpub.com

In some bacteria, such as Sinorhizobium morelense, 1,5-anhydro-d-fructose (B1202111) is metabolized via reduction to 1,5-anhydro-d-mannitol (B15279), which is then converted to d-mannose. nih.gov The pharmaceutical potential of 1,5-anhydro-D-mannitol and other related compounds is an area that warrants further investigation. d-nb.info A deeper understanding of its metabolic pathways, including its absorption, distribution, metabolism, and excretion (ADME) profile, is essential for evaluating its therapeutic potential and any possible toxicological effects.

Recent studies have also explored the anti-aging potential of related compounds like 2,5-anhydro-D-mannitol (B43424), which was found to extend the chronological lifespan of yeast. nih.gov This opens up new avenues for investigating the biological activities of anhydro-sugar derivatives.

Development of Novel Derivatives with Enhanced Specificity and Efficacy

The development of novel derivatives of anhydro-sugars is a promising area of research for creating compounds with improved biological activity. For example, derivatives of the related compound 2,5-anhydro-d-mannitol have been synthesized to target the GLUT5 fructose (B13574) transporter, which is overexpressed in certain types of cancer. nih.govportlandpress.com These efforts have led to the development of ligands with enhanced affinity for GLUT5. portlandpress.com

Similarly, modifying the structure of this compound could lead to new therapeutic agents. Gemini quaternary ammonium (B1175870) salts (QAS) derived from 1,4:3,6-dianhydro-d-mannitol (isomannide) have demonstrated antimicrobial activity against various pathogens. nih.gov The synthesis of gallotannin derivatives with a 1,5-anhydro-d-mannitol core has also been explored to investigate their antioxidant and α-glucosidase inhibitory activities. jst.go.jp Furthermore, selenium-containing derivatives, such as 1,4-anhydro-4-seleno-D-talitol, have shown potential as therapeutic molecules. mdpi.com

Future research in this area will likely focus on synthesizing and evaluating a wider range of derivatives to identify compounds with increased specificity for biological targets and enhanced therapeutic efficacy. This includes the synthesis of amino-1,4-anhydro-d-pentitols and amino-1,5-anhydro-d-hexitols, which can serve as building blocks for more complex molecules. researchgate.net

Process Optimization for Industrial-Scale Production

The commercial production of mannitol is primarily achieved through the catalytic hydrogenation of fructose or fructose/glucose mixtures. nih.govresearchgate.net However, this process can be costly and may result in low yields of mannitol. researchgate.net The synthesis of this compound is often an intermediate step in the production of other chemicals, such as certain pharmaceuticals. nih.gov

Optimizing the industrial-scale production of this compound requires addressing several challenges. The selective dehydration of mannitol to favor the formation of the 1,4-anhydro isomer over other products is a key objective. researchgate.net The use of efficient and recyclable catalysts, such as functionalized yttrium oxide nanocatalysts, is being explored to improve the mono-dehydration process. nih.gov

Furthermore, developing cost-effective and sustainable production methods is crucial. This includes exploring biotechnological routes, such as using microbial fermentation to produce mannitol, which can then be chemically converted to this compound. nih.govsci-hub.se The scalability of new processes from laboratory to industrial levels needs to be thoroughly evaluated to ensure economic viability. nih.gov Establishing continuous-flow systems for production could also offer advantages over batch processes in terms of efficiency and control. d-nb.info

Q & A

What experimental approaches are recommended to study the reaction mechanisms of 1,4-Anhydro-D-mannitol in ether formation and ring-closure reactions?

Methodological Answer:

Kinetic studies using isotopic labeling (e.g., or ) can track oxygen migration during ether formation, while computational modeling (DFT or MD simulations) helps elucidate transition states and activation energies. Controlled dehydration experiments under varying temperatures and catalysts (e.g., acidic or enzymatic conditions) are critical to map reaction pathways . Polarimetry and NMR spectroscopy (e.g., , ) validate structural changes, such as the shift from open-chain polyols to cyclic ethers.

Which analytical techniques are most effective for quantifying this compound in complex biological or synthetic matrices?

Methodological Answer:

- GC-MS : Derivatization with trimethylsilyl (TMS) agents improves volatility. Column parameters (e.g., DB-5MS) and splitless injection optimize resolution for low-concentration samples .

- Enzymatic Assays : Mannitol dehydrogenase (MDH)-coupled NADH quantification at 340 nm, with buffer optimization (pH 9.0) to minimize interference from reducing sugars .

- HPLC-RI : Isocratic elution with water:acetonitrile (80:20) on carbohydrate-specific columns (e.g., Hi-Plex Ca), validated against USP standards for precision (±2% RSD) .

How does this compound serve as a model compound for studying carbohydrate metabolism regulation?

Methodological Answer:

Its cyclic ether structure mimics transition states of sugar-phosphate intermediates. Researchers use it to:

- Investigate enzyme specificity (e.g., isomerases, kinases) via competitive inhibition assays.

- Map metabolic flux in in vitro systems using -labeled variants and isotopomer analysis .

- Simulate osmotic stress responses in microbial models (e.g., E. coli), correlating transporter efficiency with growth rates under varying solute concentrations .

How do steric and electronic effects in this compound influence its reactivity compared to D-mannitol?

Advanced Analysis:

- Steric Hindrance : The rigid ether ring reduces accessibility to hydroxyl groups, slowing nucleophilic substitutions (e.g., esterification) by ~30% compared to D-mannitol .

- Electronic Effects : The ether oxygen inductively withdraws electron density, lowering pKa of adjacent hydroxyls by 1–2 units. This enhances acidity, favoring metal chelation (e.g., with Ca or Mg) in coordination studies.

- Validation : Comparative X-ray crystallography and IR spectroscopy reveal bond-length distortions (C-O: 1.43 Å vs. 1.54 Å in D-mannitol) .

What strategies resolve contradictions in reported solubility and stability data for this compound across solvents?

Advanced Resolution Framework:

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, DMSO (δH = 10.2) outperforms water (δH = 42.3) due to hydrogen-bond disruption .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Adjust storage to -20°C in amber vials if decomposition >5% occurs .

- Standardized Protocols : Adopt ICH Q1A(R2) guidelines for inter-lab reproducibility, addressing discrepancies in purity thresholds (e.g., ≥98% vs. ≥95%) .

What challenges arise in designing biodegradable polymers using this compound, and how are they mitigated?

Advanced Design Considerations:

- Thermal Stability : The cyclic structure increases Tg by ~20°C compared to linear polyols but reduces flexibility. Copolymerization with ε-caprolactone (75:25 ratio) balances rigidity and processability .

- Hydrolytic Degradation : Ester linkages in poly(anhydride-ether)s degrade 50% faster at pH 7.4 than pH 5.0, necessitating crosslinkers (e.g., citric acid) for controlled release .

- Characterization : GPC (Mn > 20 kDa) and TGA (Td > 250°C) ensure compliance with ASTM D6400 for compostability.

How does the metabolic fate of this compound inform pathway engineering in microbial systems?

Advanced Metabolic Insights:

- Monooxygenase Activity : Cytochrome P450 enzymes convert it to D-mannose-6-phosphate, which enters glycolysis. Knockout strains (e.g., ΔmanA B. subtilis) reveal bypass pathways via gluconeogenesis .

- Yield Optimization : Fed-batch fermentations with [C/N] = 12:1 achieve 85% carbon conversion, validated via -MFA (metabolic flux analysis) .

What ecological roles are suggested by detecting this compound in plant extracts via GC-MS?

Advanced Phytochemical Context:

- Stress Metabolite : Found in Majidea zanguebarica seeds under drought conditions, suggesting osmoprotectant roles. Quantify via LC-MS/MS with MRM transitions (m/z 164→101) .

- Antimicrobial Activity : Synergistic effects with methylhexadec-9-enoate reduce E. coli biofilm formation by 60% at 50 µg/mL, validated via crystal violet assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。